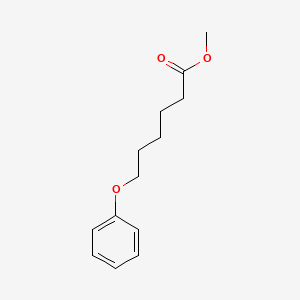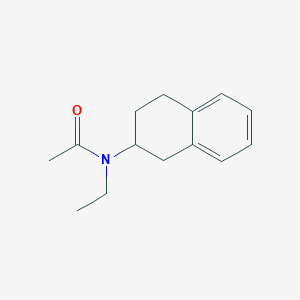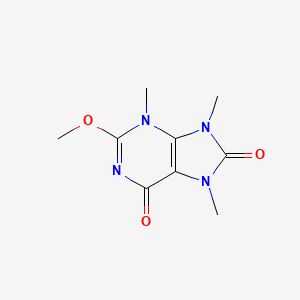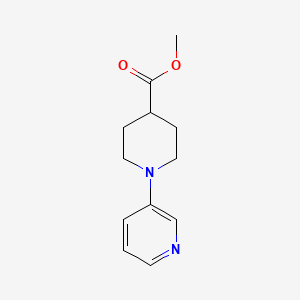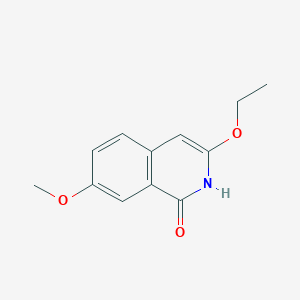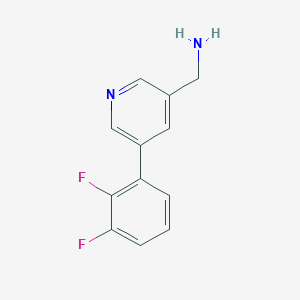
1-(3,5-Dimethoxy-2-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of two methoxy groups and a nitro group attached to a phenyl ring, along with an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3,5-Dimethoxy-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethoxyacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dimethoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Sodium borohydride in ethanol or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 1-(3,5-Dimethoxy-2-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(3,5-Dimethoxy-2-nitrophenyl)acetic acid.
Applications De Recherche Scientifique
1-(3,5-Dimethoxy-2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethoxy-2-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethoxy-2-nitrophenyl)ethanone can be compared with other similar compounds, such as:
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar structure but different substitution pattern on the phenyl ring.
1-(3,4-Dimethoxy-2-nitrophenyl)ethanone: Another isomer with different positions of the methoxy groups.
1-(3,6-Dimethoxy-2-nitrophenyl)ethanone: Similar compound with methoxy groups at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
102652-89-1 |
|---|---|
Formule moléculaire |
C10H11NO5 |
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
1-(3,5-dimethoxy-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5/c1-6(12)8-4-7(15-2)5-9(16-3)10(8)11(13)14/h4-5H,1-3H3 |
Clé InChI |
AWUSWXTYPLNZLP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC(=C1)OC)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



